An In-depth Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester
An In-depth Technical Guide to N-(Diphenylmethylene)glycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of N-(Diphenylmethylene)glycine ethyl ester. This Schiff base is a critical reagent in organic synthesis, particularly in the asymmetric synthesis of non-proteinogenic α-amino acids, making it a valuable tool in drug discovery and development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of N-(Diphenylmethylene)glycine ethyl ester are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 267.32 g/mol | [2][3][4] |
| CAS Number | 69555-14-2 | [3][4] |
| Appearance | White to off-white or light yellow crystalline powder, chunks, or crystals. | [1][5][6][7] |
| Melting Point | 51-53 °C (lit.) | [1][3][6] |
| Boiling Point | 195 °C at 2 mmHg (lit.) | [1][8] |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL), DMSO (slightly), methanol (B129727) (slightly), chloroform, and dichloromethane.[1][9] | [1][9] |
| Density | ~1.04 - 1.069 g/cm³ (rough estimate) | [1][8] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
| Purity | Typically ≥97% or ≥98% (HPLC/GC/Nonaqueous Titration).[4][5][6][7] A common impurity is <2% benzophenone. | [4][5][6][7] |
| Storage Conditions | Store at 2-8°C under an inert gas. The compound is moisture-sensitive.[2] | [2] |
| Synonyms | Ethyl (diphenylmethylenamino)acetate, Ethyl N-(diphenylmethylene)glycinate. | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of N-(Diphenylmethylene)glycine ethyl ester are crucial for obtaining high-purity material for research and development.
Synthesis Protocol: Schiff Base Condensation
N-(Diphenylmethylene)glycine ethyl ester is commonly synthesized via the condensation of glycine (B1666218) ethyl ester hydrochloride and benzophenone.[10]
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzophenone
-
Toluene (B28343) (solvent)
-
Diisopropylethylamine (DIPEA) (base)
-
p-Toluenesulfonic acid (TsOH) (catalyst)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the vessel with benzophenone, toluene, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and diisopropylethylamine.[10]
-
Heat the reaction mixture to a temperature of 90-110°C.[10]
-
Maintain the reaction at this temperature for approximately 18 hours, monitoring the progress by a suitable method such as Thin-Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then isolated through standard work-up procedures, which typically involve washing with water, extraction with an organic solvent, drying the organic phase, and evaporating the solvent under reduced pressure.[11]
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude product, particularly for removing small quantities of impurities.[12]
Materials:
-
Crude N-(Diphenylmethylene)glycine ethyl ester
-
Toluene (solvent)
-
Cyclohexane (B81311) (anti-solvent)
Procedure:
-
In a fume hood, dissolve the crude product in a minimal amount of hot toluene (approximately 60-70 °C).[12]
-
If insoluble impurities are present, perform a hot filtration to remove them.[12]
-
Slowly add cyclohexane to the hot toluene solution until the solution becomes slightly cloudy. This indicates the point of saturation.[12]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
For maximum yield, further cool the mixture in an ice bath (0-4 °C) for about one hour.[12]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold cyclohexane to remove any residual soluble impurities.[12]
-
Dry the crystals under vacuum to remove residual solvents.
Visualized Workflows and Applications
Graphviz diagrams are provided to illustrate key experimental and logical workflows involving N-(Diphenylmethylene)glycine ethyl ester.
Diagram 1: Synthesis and Purification Workflow
Diagram 2: Application in Asymmetric Amino Acid Synthesis
The primary application of this compound is as a chiral glycine equivalent for synthesizing complex amino acids.[11][13] The diphenylmethylene group serves as a bulky protecting group that directs the stereochemical outcome of subsequent reactions.
References
- 1. chembk.com [chembk.com]
- 2. N-(Diphenylmethylene)glycine ethyl ester | 69555-14-2 | FD10530 [biosynth.com]
- 3. N-(Diphenylmethylene)glycine ethyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. N-(ジフェニルメチレン)グリシンエチル | N-(Diphenylmethylene)glycine Ethyl Ester | 69555-14-2 | 東京化成工業株式会社 [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. N-(Diphenylmethylene)glycine ethyl ester | 69555-14-2 [sbsgenetech.com]
- 8. echemi.com [echemi.com]
- 9. N-(Diphenylmethylene)glycine Ethyl Ester | 69555-14-2 - Coompo [coompo.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
